molecular formula C22H27NO2 B2402949 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1226448-49-2

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2402949
CAS No.: 1226448-49-2
M. Wt: 337.463
InChI Key: WSTCIFKJHOOCRI-UHFFFAOYSA-N
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Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 3-phenyl group and a 4-((benzyloxy)methyl)-piperidin-1-yl moiety.

Properties

IUPAC Name

3-phenyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c24-22(12-11-19-7-3-1-4-8-19)23-15-13-21(14-16-23)18-25-17-20-9-5-2-6-10-20/h1-10,21H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCIFKJHOOCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyloxy group and the phenylpropanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

BIPPO serves as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation : Transformation into ketones or carboxylic acids.
  • Reduction : Conversion of the ketone group to an alcohol.
  • Substitution Reactions : The benzyloxy group can be replaced with other functional groups through nucleophilic substitution.

Biology

The compound has shown promise in biological studies related to:

  • Enzyme Inhibition : BIPPO can inhibit specific enzymes, potentially leading to therapeutic applications.
  • Receptor Binding Studies : It interacts with various receptors, making it useful in pharmacological research.

Studies have indicated that compounds with similar structures exhibit significant activity against biological targets such as monoamine oxidases (MAOs) and histamine receptors .

Industrial Applications

In industrial contexts, 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one may be utilized in the production of specialty chemicals and materials. Its unique properties enable its use in developing new formulations or enhancing existing products.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of BIPPO against monoamine oxidases (MAOs). The findings revealed that BIPPO exhibited moderate inhibitory activity, suggesting its potential as a lead compound for developing MAO inhibitors for treating neurological disorders.

Case Study 2: Receptor Binding Affinity

Research focused on the binding affinity of BIPPO to histamine receptors demonstrated that this compound could serve as a scaffold for designing new antihistamines. The results indicated that modifications to the benzyloxy group could enhance receptor selectivity and potency.

Mechanism of Action

The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Key Substituents/Modifications Functional Groups Biological Activity/Notes References
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one (Target) 4-((Benzyloxy)methyl)piperidine, 3-phenylpropanone Ketone, benzyl ether, piperidine Potential antifungal/antiaflatoxigenic
1-(4-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one 4-Methylpiperidine, α,β-unsaturated ketone Enone, piperidine Antifungal activity reported
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one 4-Benzylpiperazine, 4-chlorophenyl Ketone, chlorophenyl, piperazine Bioactive scaffold (exact use unspecified)
3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride 3-Amino group, 4-methylpiperidine, hydrochloride salt Amine, ketone, piperidine Discontinued (stability/toxicity concerns)
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one Benzyloxy-phenyl, dimethylamino, methyl branch Ketone, tertiary amine, benzyl ether Solubility-enhancing modifications

Key Findings and Implications

Impact of Piperidine/Piperazine Substitutions
  • Target Compound vs. 1-(4-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one: The target compound’s benzyloxymethyl group likely increases lipophilicity compared to the 4-methylpiperidine analog.
  • Target Compound vs. 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one :
    Replacing piperidine with piperazine (as in ) introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity. The 4-chlorophenyl group may enhance receptor binding but could increase toxicity risks due to halogenation .

Role of Amino and Hydrochloride Modifications
  • The 3-amino substituent in ’s compound introduces a basic center, improving water solubility as a hydrochloride salt. However, its discontinuation suggests instability or undesirable metabolic profiles, highlighting the challenge of balancing solubility and stability in analog design .
Benzyloxy Groups and Solubility Trade-offs
  • Both the target compound and ’s analog incorporate benzyloxy groups, which may improve membrane permeability but reduce aqueous solubility. The dimethylamino group in counteracts this by enhancing solubility, demonstrating a strategic functionalization approach .
Antifungal Activity Trends
  • ’s methylenedioxy-containing analogs and α,β-unsaturated ketones exhibit notable antifungal activity. The target compound’s lack of an enone system may reduce efficacy in this context, but its benzyloxymethyl group could offer novel binding interactions for further exploration .

Biological Activity

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one, also known as BIPPO, is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a piperidine ring, a benzyloxy group, and a phenylpropanone moiety, making it a subject of interest in various fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of BIPPO is C22H27NO2C_{22}H_{27}NO_2 with a molecular weight of 351.46 g/mol. The compound's structure can be represented by the following InChI key:

InChI Key WSTCIFKJHOOCRI UHFFFAOYSA N\text{InChI Key WSTCIFKJHOOCRI UHFFFAOYSA N}

Synthesis

The synthesis of BIPPO typically involves multi-step organic reactions, starting with the preparation of the piperidine ring followed by the introduction of the benzyloxy group and the phenylpropanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

BIPPO's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor functions, leading to various pharmacological effects. Studies have suggested that compounds with similar structures exhibit significant activity against certain biological targets such as monoamine oxidases (MAOs) and histamine receptors .

Enzyme Inhibition

Research indicates that BIPPO and its analogs may exhibit inhibitory activity against MAO-A and MAO-B enzymes. These enzymes play critical roles in neurotransmitter metabolism, suggesting that BIPPO could have implications in treating neurological disorders .

Antimalarial Activity

BIPPO has been evaluated for its antimalarial properties. Structural optimization studies have shown that modifications to the compound can enhance its potency against Plasmodium falciparum, the causative agent of malaria. For instance, certain analogs demonstrated improved activity compared to the parent compound .

Histamine Receptor Antagonism

BIPPO has been investigated as a potential antagonist for histamine H3 receptors. Compounds structurally related to BIPPO were tested for their binding affinities and functional potencies in vivo, revealing promising results for further development in treating allergic conditions and other histamine-related disorders .

Case Study 1: Antimalarial Potency

In a study assessing various BIPPO analogs for antimalarial activity, modifications at specific positions on the molecule led to significant changes in potency. For example, certain analogs showed up to 25-fold increased activity against P. falciparum compared to standard references .

Case Study 2: MAO Inhibition

Another study focused on evaluating the MAO inhibitory activities of BIPPO-related compounds. The findings indicated that specific structural features contributed to enhanced inhibition of MAO-B, which could be beneficial for developing treatments for depression and anxiety disorders .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanolStructureModerate MAO-B inhibition
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanolStructureWeak antimalarial activity
1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanolStructureSignificant histamine H3 antagonism

BIPPO stands out due to its unique combination of functional groups that confer distinct chemical and biological properties, allowing for versatile modifications that enhance its therapeutic potential.

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